molecular formula C12H17NO2 B3074311 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019560-97-4

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074311
CAS No.: 1019560-97-4
M. Wt: 207.27 g/mol
InChI Key: DOMMGTJWAVNKJZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound with a complex structure that includes an ethoxy group, a phenol group, and an amino group attached to a prop-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of 2-ethoxyphenol with prop-2-en-1-ylamine under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
  • 2-Ethoxy-4-{[(prop-2-yn-1-yl)amino]methyl}phenol
  • 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}anisole

Comparison:

  • 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
  • 2-Ethoxy-4-{[(prop-2-yn-1-yl)amino]methyl}phenol: Contains a prop-2-yn-1-yl group, which introduces an alkyne functionality, potentially altering its chemical behavior.
  • 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}anisole: Anisole derivative with similar properties but different aromatic substitution, affecting its electronic properties.

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-ethoxy-4-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2/h3,5-6,8,13-14H,1,4,7,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMMGTJWAVNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251421
Record name 2-Ethoxy-4-[(2-propen-1-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019560-97-4
Record name 2-Ethoxy-4-[(2-propen-1-ylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019560-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-[(2-propen-1-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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